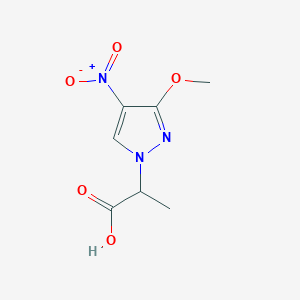

![molecular formula C13H12O3 B454965 5-[(2-Methylphenoxy)methyl]-2-furaldehyde CAS No. 438220-11-2](/img/structure/B454965.png)

5-[(2-Methylphenoxy)methyl]-2-furaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

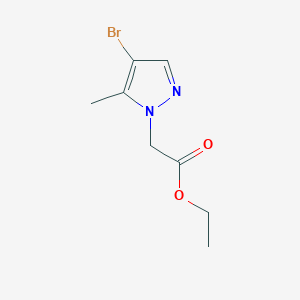

5-[(2-Methylphenoxy)methyl]-2-furaldehyde is a chemical compound with the molecular formula C13H12O3 . It is a specialty product often used in proteomics research . The compound has a molecular weight of 216.23 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a benzene ring via a methylene bridge . The benzene ring is substituted with a methyl group .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Food Science

In the realm of analytical chemistry, furanic derivatives, including 5-hydroxymethyl-2-furaldehyde (HMF) and 2-furaldehyde (furfural), are pivotal in determining the quality and safety of food products, such as honey. A method employing high-performance liquid chromatography (HPLC) has been developed for accurately measuring these compounds in honey samples, demonstrating the utility of furanic derivatives in food science and safety assessments (Nozal et al., 2001).

Organic Synthesis

Research on furanic compounds extends to organic synthesis, where derivatives like 5-hydroxymethyl-2-furaldehyde serve as key intermediates. For instance, the synthesis of natural furan-cyclized diarylheptanoids from 2-furaldehyde demonstrates the compound's role in producing complex organic molecules with potential biological activities (Secinti & SeÇen, 2015). Similarly, the total synthesis of naturally occurring furan compounds, including derivatives of 5-hydroxymethyl-2-furaldehyde, showcases the versatility of furanic derivatives in synthesizing biologically active compounds (Quiroz-Florentino et al., 2011).

Material Science and Catalysis

Furanic derivatives are also significant in material science and catalysis. The heterogeneous zirconia-supported ruthenium catalyst, for example, efficiently hydrogenates HMF to bis(hydroxymethyl)furans (BHMF), illustrating the role of furanic derivatives in producing materials with specific chemical properties (Han et al., 2016). Additionally, photocatalytic selective oxidation studies of HMF to furandicarbaldehyde in water using TiO2 nanoparticles underline the potential of furanic derivatives in environmental chemistry and catalysis (Yurdakal et al., 2013).

Eigenschaften

IUPAC Name |

5-[(2-methylphenoxy)methyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-10-4-2-3-5-13(10)15-9-12-7-6-11(8-14)16-12/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMOJIBXVQWNJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701232712 |

Source

|

| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438220-11-2 |

Source

|

| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454882.png)

![3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454888.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B454890.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454891.png)

![Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B454892.png)

![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454893.png)

![Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B454894.png)

![[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B454895.png)

![3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454899.png)